4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate
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Overview
Description
4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate is an organic compound that features both a methoxycarbonyl group and a fluoropyridine moiety. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate for deprotonation.
Solvents: Ethanol, water, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid moiety.
Fluorinated Pyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share the fluoropyridine core but lack the methoxycarbonyl group.
Uniqueness
4-(Methoxycarbonyl)phenyl 6-fluoropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for diverse research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 6-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-19-13(17)9-2-5-11(6-3-9)20-14(18)10-4-7-12(15)16-8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPAWBGASJBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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